molecular formula C8H17NO B6154666 2-methyl-2-(oxolan-3-yl)propan-1-amine CAS No. 1882574-57-3

2-methyl-2-(oxolan-3-yl)propan-1-amine

Cat. No.: B6154666
CAS No.: 1882574-57-3
M. Wt: 143.2
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Description

2-Methyl-2-(oxolan-3-yl)propan-1-amine is a secondary amine derivative characterized by a branched carbon chain with a methyl group and an oxolan-3-yl (tetrahydrofuran-3-yl) substituent. Its molecular formula is C₈H₁₇NO, with a molecular weight of 143.23 g/mol. The compound features a five-membered oxolane (tetrahydrofuran) ring attached to the propan-1-amine backbone at the 3-position.

Properties

CAS No.

1882574-57-3

Molecular Formula

C8H17NO

Molecular Weight

143.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-2-(oxolan-3-yl)propan-1-amine typically involves the reaction of 2-methylpropan-1-amine with an oxolan derivative under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions

2-methyl-2-(oxolan-3-yl)propan-1-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-methyl-2-(oxolan-3-yl)propan-1-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-methyl-2-(oxolan-3-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. This compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-methyl-2-(oxolan-3-yl)propan-1-amine can be contextualized by comparing it to related amines with cyclic ether substituents. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents Ring Type/Position Molecular Weight Key Applications/Properties
This compound C₈H₁₇NO Methyl, oxolan-3-yl Oxolan (5-membered, 3-position) 143.23 Potential intermediate for pharmaceuticals or agrochemicals (inferred)
2-Methoxy-2-(oxolan-3-yl)propan-1-amine C₉H₁₉NO₂ Methoxy, oxolan-3-yl Oxolan (5-membered, 3-position) 173.25 Likely used in drug synthesis due to methoxy group’s electronic effects
2-(3-Methyloxetan-3-yl)propan-1-amine C₇H₁₅NO Methyl, oxetan-3-yl Oxetan (3-membered, 3-position) 129.20 High reactivity for pharmaceuticals/agrochemicals due to strained oxetane ring
3-(Oxan-2-yl)prop-2-en-1-amine C₇H₁₃NO Oxolan-2-yl, allyl amine Oxolan (5-membered, 2-position) 127.19 Versatile building block for material science and drug design

Key Findings

Ring Size and Reactivity :

  • The oxolan (tetrahydrofuran) ring in this compound provides moderate steric hindrance and stability, making it suitable for applications requiring controlled reactivity. In contrast, the oxetane ring in 2-(3-methyloxetan-3-yl)propan-1-amine is smaller and more strained, enhancing its electrophilicity and utility in click chemistry or covalent inhibitor design.

Substituent Effects :

  • The methoxy group in 2-methoxy-2-(oxolan-3-yl)propan-1-amine increases polarity and hydrogen-bonding capacity, which may improve solubility in aqueous systems compared to the methyl-substituted analogue.

Biological and Material Applications :

  • Oxetane-containing amines like 2-(3-methyloxetan-3-yl)propan-1-amine are prioritized in drug discovery for their metabolic stability and bioavailability . The oxolan derivatives, including the target compound, may serve as intermediates in synthesizing antifungal or antiviral agents, as suggested by fluorometric screening methods for related amines .

Research Implications and Gaps

Future studies should prioritize:

  • Synthetic Optimization : Developing scalable routes (e.g., Fe-catalyzed alkylation, as seen in ).
  • Biological Screening : Testing against fungal or bacterial targets using fluorometric assays .
  • Material Science Applications : Exploring its utility in polymer crosslinking or ligand design .

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